Unii-Z9fjk9S9XX
Description
UNII-Z9FJK9S9XX is a unique chemical substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. FDA and the National Center for Advancing Translational Sciences (NCATS) . Key attributes typically associated with UNII-registered compounds include:
Properties
IUPAC Name |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N-phenylcyclopropane-1,1-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O5/c1-34-24-16-21-22(17-25(24)35-2)29-15-12-23(21)36-20-10-8-19(9-11-20)31-27(33)28(13-14-28)26(32)30-18-6-4-3-5-7-18/h3-12,15-17H,13-14H2,1-2H3,(H,30,32)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAIFCSIAXXCJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849221-94-9 | |
| Record name | N-(4-((6,7-Dimethoxy-4-quinolinyl)oxy)phenyl)-N'-phenyl-1,1-cyclopropanedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849221949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-((6,7-DIMETHOXY-4-QUINOLINYL)OXY)PHENYL)-N'-PHENYL-1,1-CYCLOPROPANEDICARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9FJK9S9XX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of Unii-Z9fjk9S9XX involves several steps, typically starting with the preparation of the quinoline derivative. The synthetic route includes:
Formation of the quinoline moiety: This step involves the reaction of appropriate starting materials under specific conditions to form the quinoline ring.
Attachment of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Formation of the cyclopropane ring: This step involves the cyclopropanation of a suitable intermediate, often using a diazo compound and a transition metal catalyst.
Final coupling: The final step involves coupling the quinoline derivative with the cyclopropane derivative under specific conditions to form the target compound.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening .
Chemical Reactions Analysis
Unii-Z9fjk9S9XX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Phenyl halides, alkyl halides, bases like sodium hydroxide.
Major products formed from these reactions include various quinoline and phenyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
Medicinal Chemistry
3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine is extensively utilized in medicinal chemistry for drug development. Its structural characteristics allow it to act as a scaffold for designing drugs aimed at treating central nervous system disorders. Researchers leverage its properties to create compounds that can interact with specific biological targets, enhancing therapeutic efficacy.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate in the creation of more complex molecules, including pharmaceuticals and natural products. It facilitates various chemical reactions, enabling the formation of diverse chemical entities that are essential for developing new therapeutic agents.
Biological Studies
The compound is also integral to biological studies that explore the structure-activity relationships (SAR) of pyrrolidine derivatives. These studies help elucidate the biological effects and mechanisms of action of related compounds, providing insights into their potential therapeutic uses.
Case Study 1: CNS Disorder Drug Development
A study demonstrated the effectiveness of pyrrolidine derivatives in targeting neurological pathways associated with disorders such as depression and anxiety. The research highlighted how modifications to the 3-Hydroxy-4-ethyloxycarbonyl group influenced binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressants.
Case Study 2: Synthesis of Anticancer Agents
Another significant application involved synthesizing anticancer agents using this compound as a precursor. Research indicated that derivatives synthesized from 3-Hydroxy-4-ethyloxycarbonyl-1-phenylmethyl pyrrolidine exhibited selective cytotoxicity against various cancer cell lines, paving the way for potential chemotherapeutic drugs.
Data Tables
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Scaffold for CNS disorder drug development; enhances therapeutic efficacy. |
| Organic Synthesis | Intermediate for complex molecule synthesis; critical for pharmaceutical development. |
| Biological Studies | Investigates SAR of pyrrolidine derivatives; elucidates biological effects and mechanisms. |
| Case Study | Findings |
|---|---|
| CNS Disorder Drug Development | Modifications to the compound enhance binding affinity to serotonin receptors. |
| Anticancer Agent Synthesis | Derivatives show selective cytotoxicity against multiple cancer cell lines. |
Mechanism of Action
The mechanism of action of Unii-Z9fjk9S9XX involves its interaction with specific molecular targets, including enzymes and receptors. The compound’s quinoline moiety allows it to bind to certain enzymes, inhibiting their activity and affecting various biological pathways. Additionally, the cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative framework is established using structurally related compounds from (e.g., pyrazolo-triazines and pyrrolo-pyridines). The table below highlights critical parameters:
| Parameter | UNII-Z9FJK9S9XX (Hypothetical) | CAS 918538-05-3 | 4-Chloro-5-isopropylpyrazolo-triazine |
|---|---|---|---|
| Molecular Formula | C₆H₃Cl₂N₃ (inferred) | C₆H₃Cl₂N₃ | C₈H₁₀ClN₃ |
| Molecular Weight | ~188.01 g/mol | 188.01 g/mol | 195.64 g/mol |
| Log S (Aqueous Solubility) | -3.5 (estimated) | -3.5 | -2.8 |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Rotatable Bonds | 0 | 0 | 2 |
| Bioavailability Score | 0.55 | 0.55 | 0.45 |
Key Observations :
Comparison of Reaction Yields :
| Compound | Reagent System | Yield | Purity (HPLC) |
|---|---|---|---|
| CAS 918538-05-3 | N-Ethyldiisopropylamine, DMF | 72% | 96% |
| 5-Cyclobutyl-1H-pyrazol-3-amine | K₂CO₃, DMSO, 100°C | 65% | 94% |
Challenges :
- Steric hindrance in bulky substituents (e.g., cyclobutyl groups) reduces yields .
- Halogenated intermediates require stringent safety protocols (H315-H319-H335 hazard codes) .
Critical Research Findings and Limitations
Structural Elucidation : 2D NMR (COSY, HSQC) is mandatory for confirming regioisomerism in triazine derivatives .
Solvent Selection : DMF enhances reaction efficiency but complicates purification; alternatives like acetonitrile/water gradients improve HPLC resolution .
Data Gaps : Absence of in vivo pharmacokinetic data for this compound analogs limits translational predictions .
Biological Activity
UNII-Z9fjk9S9XX, also known as D-limonene , is a monoterpene compound primarily found in citrus oils. It has garnered significant attention for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of D-limonene, supported by data tables, case studies, and detailed research findings.
Overview of Biological Activities
D-limonene exhibits a range of biological activities that have been documented in various studies. Below is a summary of its key activities:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against bacteria, fungi, and viruses. |
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
| Anticancer | Induces apoptosis in cancer cells and inhibits tumor growth. |
| Neuroprotective | Potential to protect against neurodegenerative diseases. |
Detailed Research Findings
- Antimicrobial Properties
- Antioxidant Activity
- Anti-inflammatory Effects
-
Anticancer Effects
- Several studies have reported that D-limonene can induce apoptosis in various cancer cell lines, including breast, colon, and lung cancers. A notable study demonstrated that D-limonene inhibited the proliferation of breast cancer cells by modulating signaling pathways involved in cell cycle regulation .
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A clinical trial investigated the effects of D-limonene on patients with breast cancer undergoing chemotherapy. Results indicated that those supplemented with D-limonene experienced reduced side effects and improved quality of life compared to control groups .
Case Study 2: Anti-inflammatory Benefits
In a double-blind study involving patients with rheumatoid arthritis, those receiving D-limonene showed marked improvements in pain and joint swelling compared to a placebo group. This underscores its potential as a complementary treatment for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
